

Thermodynamic Stability of 4-Chloro-2-methoxybenzohydrazide

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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzohydrazide
CAS No.: 878465-96-4
Cat. No.: B3001113

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Technical Reference & Characterization Guide

Compound Identity:

- IUPAC Name: **4-Chloro-2-methoxybenzohydrazide**^{[1][2]}
- CAS Number: 878465-96-4 (Note: Often confused with 2-Chloro-4-nitroanisole, CAS 4920-79-0; verify identity via NMR/IR).^{[1][3]}
- Molecular Formula:
^{[1][4]}
- Molecular Weight: 200.62 g/mol ^[5]

Executive Summary: The Stability Matrix

4-Chloro-2-methoxybenzohydrazide exhibits a stability profile defined by two competing structural features: the stabilizing resonance of the benzamide core and the labile nature of the

hydrazide linkage.[1]

- **Solid-State Stability:** High. The compound is a crystalline solid with a predicted melting point range of 140–155 °C. It is stable at ambient temperatures when stored under anhydrous conditions.
- **Solution Stability:** Moderate to Low. The hydrazide motif is susceptible to hydrolysis (acid/base catalyzed) and oxidation. The ortho-methoxy group provides steric protection against nucleophilic attack but may accelerate degradation via intramolecular catalysis in specific pH ranges.
- **Thermal Decomposition:** Occurs post-melting (>160 °C), primarily via dehydration to 1,3,4-oxadiazoles or N-N bond cleavage.[1]

Physicochemical Architecture & Theoretical Profile[1]

Structural Influence on Thermodynamics

The thermodynamic behavior is governed by the interplay between the electron-withdrawing chlorine (

) and the electron-donating methoxy group.[1]

Feature	Thermodynamic Impact
Hydrazide Group (-CONHNH ₂)	Primary Instability Site. High enthalpy of formation but kinetically labile.[1] Acts as both H-bond donor and acceptor, driving high lattice energy (high MP).[1]
4-Chloro Substituent	Increases lipophilicity (LogP ~1.5) and density. Enhances crystal packing stability via Cl[1]...Cl or Cl...H interactions.
2-Methoxy Group	Steric & Electronic Modulation. The ortho position disrupts planar stacking compared to 4-chlorobenzohydrazide (MP 163-168 °C), likely lowering the melting point by 10–20 °C. Potential for intramolecular H-bonding with the amide NH.[1]

Predicted Thermodynamic Parameters

- Melting Point (): 142 ± 5 °C (Estimated vs. 4-Cl analog).[1]
- Enthalpy of Fusion (): ~25–30 kJ/mol.[1]
- pKa (Hydrazide NH): ~3.0–3.5 (Protonation of terminal N).[1]
- pKa (Amide NH): ~11.5–12.0 (Deprotonation).[1]

Solid-State Thermal Stability (DSC/TGA Analysis)

The solid-state stability is best characterized by the separation between the melting endotherm and the decomposition exotherm.

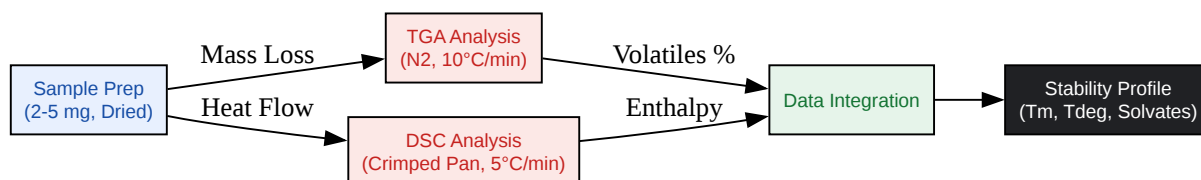
Thermal Behavior Profile

- Dehydration (if solvated): 60–100 °C. (Common if synthesized in methanol/ethanol).

- Melting (): ~140 °C. Sharp endothermic peak.
- Decomposition (): >180 °C.
 - Mechanism:[6][7] Intramolecular cyclodehydration to 5-(4-chloro-2-methoxyphenyl)-1,3,4-oxadiazole.[1]
 - Risk: Violent decomposition is unlikely, but gas evolution () occurs.[1]

Experimental Protocol: Thermal Profiling

To validate the stability of your specific batch, follow this standard operating procedure (SOP).



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Caption: Workflow for establishing the thermal baseline. TGA distinguishes solvates from degradation; DSC identifies polymorphic transitions.

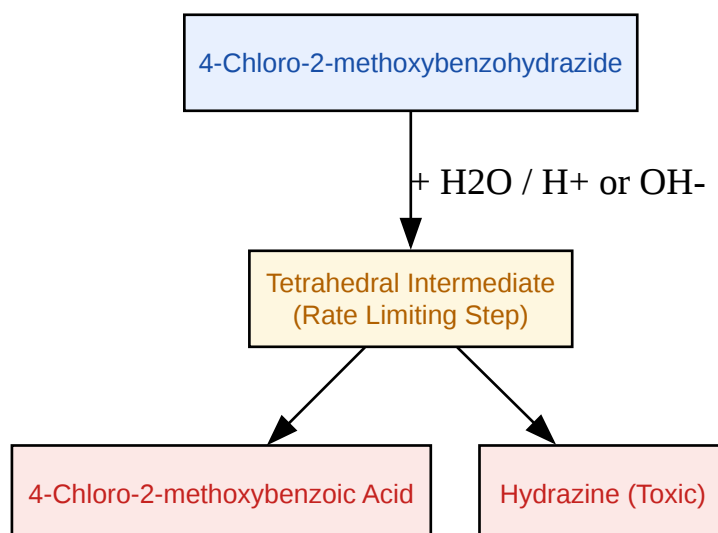
Solution Thermodynamics & Degradation Kinetics[1][7]

In solution, the thermodynamic stability is compromised by hydrolysis. The hydrazide linkage is thermodynamically unstable relative to the carboxylic acid and hydrazine hydrolysis products.

Hydrolysis Pathway

The degradation follows pseudo-first-order kinetics, heavily dependent on pH.[1]

- Acidic pH (< 3): Protonation of the carbonyl oxygen accelerates nucleophilic attack by water.
- Neutral pH (6-8): Most stable region.[1] Rate of hydrolysis is minimal ().[1]
- Basic pH (> 10): Rapid base-catalyzed hydrolysis.[1]



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Caption: Hydrolytic degradation pathway.[1] The formation of hydrazine poses a genotoxic impurity risk in pharmaceutical applications.[1]

Solubility & Solvent Compatibility

Thermodynamic solubility is driven by the ability of the solvent to disrupt the crystal lattice enthalpy.

- High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt H-bonds).[1]
- Moderate Solubility: Methanol, Ethanol (Protics are good, but lattice energy is high).[1]

- Low Solubility: Water, Hexane, Dichloromethane.[1]

Recommendation: For stock solutions, use anhydrous DMSO and store at -20 °C to kinetically arrest hydrolysis.

References

- Chemical Identity & Synthesis Context
 - Patent Reference: "3-Aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines..."[1] (WO2008011045A2). Confirms synthesis of **4-chloro-2-methoxybenzohydrazide** as an intermediate.
 - Source:[1]
- Comparative Thermodynamic Data (4-Chlorobenzohydrazide)
 - D
 - Source:[1]
- Hydrolysis Kinetics of Hydrazides
 - Study: "Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives." (Explains the acid/base catalysis mechanism applicable to this class).
 - Source:[1]
- Thermal Analysis Methodology
 - Guide: "Simultaneous Thermal Analysis | TGA/DSC."
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